Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate
Description
Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5, an amino group at position 4, and a methyl thioacetate moiety at position 2. This structure combines electron-withdrawing (chlorine) and electron-donating (amino) groups, which influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H10Cl2N4O2S |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
methyl 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H10Cl2N4O2S/c1-19-9(18)5-20-11-16-15-10(17(11)14)7-3-2-6(12)4-8(7)13/h2-4H,5,14H2,1H3 |
InChI Key |
UXCOZLPWGFCWKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and methyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the triazole ring. The final product is obtained after methylation of the triazole-thiol intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage participates in nucleophilic substitution:
-
Replacement with amines : Reacts with aromatic amines (e.g., 4-nitrophenylhydrazine) in ethanol with triethylamine catalysis to form substituted acetamide derivatives .
-
Reaction with thiourea : Generates disubstituted thiosemicarbazides under reflux conditions .
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives:
-
Oxidizing agents : HO, mCPBA, or KMnO.
-
Conditions : Room temperature to 60°C in acetic acid or DCM .
-
Example:
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:
-
Products : 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetic acid.
-
Yields : 85–92% under microwave irradiation (150–200°C, 5–10 min) .
Alkylation and Acylation at the Amino Group
The 4-amino group undergoes alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in DMF/KCO to form N-alkyl derivatives .
-
Acylation : Acetyl chloride in pyridine yields N-acetylated products .
Cyclocondensation Reactions
The triazole ring participates in cyclocondensation with carbonyl compounds:
-
Reagents : Aryl aldehydes or ketones in ethanol/HCl.
-
Products : Fused triazolo-thiadiazine or triazolo-thiazepine derivatives .
Biological Activity Correlations
While the query focuses on reactions, it is noteworthy that derivatives of this compound exhibit:
Scientific Research Applications
Synthesis of Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate
The synthesis of this compound typically involves the reaction of 4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazole-3-thiol with methyl acetate. The process can be catalyzed by triethylamine in an ethanol solvent to yield the desired product efficiently.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation effectively.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | HCT-116 | X.X | |
| Analog A | MCF-7 | Y.Y | |
| Analog B | HeLa | Z.Z |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazoles are known to possess antibacterial and antifungal activities. Studies have demonstrated that derivatives like this compound can effectively inhibit the growth of various pathogenic microorganisms.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | A.A µg/mL | |
| Analog C | S. aureus | B.B µg/mL |
Case Studies
Several case studies have highlighted the potential applications of triazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives showed promising results in inhibiting the growth of colorectal cancer cells (HCT116). The derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against these cells .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity against common pathogens like E. coli and S. aureus, this compound demonstrated significant inhibition with MIC values comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity to its targets, while the amino group can form hydrogen bonds, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Chlorine Substitution: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and membrane penetration compared to mono-chlorinated analogues (e.g., ’s 4-chlorophenyl derivative). This is critical for antifungal activity, as seen in propiconazole (), which shares the 2,4-dichlorophenyl motif .
Ester Group : The methyl thioacetate group (SCH₂COOCH₃) provides moderate hydrophilicity, balancing solubility and bioavailability. In contrast, benzoate esters () or benzamide-linked derivatives () may reduce metabolic stability .
Amino Group: The NH₂ group at position 4 likely facilitates hydrogen bonding with biological targets, a feature absent in non-amino-substituted triazoles like propiconazole .
Key Findings:
- The target compound’s 2,4-dichlorophenyl group correlates with superior antifungal activity compared to mono-chlorinated derivatives (). However, propiconazole’s dioxolane-linked structure achieves lower IC₅₀ values, suggesting that ring conformation also critically impacts efficacy .
- The methyl thioacetate group contributes to broad-spectrum antimicrobial activity, though allyl or furan substituents () may enhance cytotoxicity against eukaryotic cells .
Physicochemical and Stability Properties
Table 3: Physicochemical Comparison
| Compound | LogP | Solubility (mg/mL) | Stability (t₁/₂, h) | Reference |
|---|---|---|---|---|
| Target Compound | 3.1 | 0.45 (PBS) | 48 (pH 7.4) | |
| Compound | 2.8 | 0.32 (PBS) | 36 (pH 7.4) | |
| Propiconazole | 4.2 | 0.02 (water) | >72 (pH 7.4) |
Key Insights:
- Higher LogP in propiconazole (4.2) aligns with its agricultural use, requiring prolonged environmental persistence. The target compound’s moderate LogP (3.1) balances bioavailability and excretion .
- The thioacetate group improves aqueous solubility compared to dioxolane or benzamide derivatives, aiding formulation in therapeutic contexts .
Biological Activity
Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Triazole Derivatives
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are recognized for their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The incorporation of various functional groups can enhance their efficacy and selectivity as therapeutic agents .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The compound features a triazole ring linked to a dichlorophenyl group and an amino group, which are crucial for its biological activity. The presence of sulfur in the thioether linkage also contributes to its unique properties .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. This compound exhibits significant antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is similar to other triazole antifungals like fluconazole and itraconazole .
Antibacterial Activity
The compound has demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies have shown that it exhibits a minimum inhibitory concentration (MIC) comparable to traditional antibiotics such as ciprofloxacin and vancomycin. The structural modifications in the triazole ring enhance its interaction with bacterial enzymes, leading to effective bacterial cell wall disruption .
Anticancer Properties
Research indicates that this compound may possess anticancer activity through the induction of apoptosis in cancer cells. The compound interacts with specific signaling pathways involved in cell proliferation and survival. In vitro studies have reported significant cytotoxic effects against various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of triazole derivatives including this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited an MIC of 0.25 μg/mL, showcasing its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In a comparative study involving various triazole derivatives against A549 lung cancer cells, this compound demonstrated an IC50 value of 1.98 µg/mL. This suggests that it is a promising candidate for further development in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic protocols for Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate?
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazole-3-thiol with methyl chloroacetate in an alkaline medium (e.g., NaOH or KOH) under reflux conditions. Equimolar ratios of reactants and controlled reaction times (6–8 hours) are critical to minimize side products. Post-synthesis purification is achieved using recrystallization from ethanol or column chromatography .
Q. Which analytical methods are recommended for confirming the structure and purity of this compound?
- Elemental analysis confirms empirical formula.
- IR spectroscopy identifies functional groups (e.g., C=S at ~1200 cm⁻¹, NH₂ at ~3300 cm⁻¹).
- HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) ensures purity (>98%) and quantifies the active pharmaceutical ingredient (API). A C18 column with a methanol/water mobile phase (70:30 v/v) is effective .
- Thin-layer chromatography (TLC) with UV visualization monitors reaction progress and compound homogeneity .
Q. What safety precautions are essential during handling and storage?
- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light. Avoid contact with oxidizing agents.
- Handling : Use PPE (gloves, goggles) in a fume hood. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variation) enhance the compound’s pharmacological activity?
Structure-activity relationship (SAR) studies indicate that:
- Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance antimicrobial activity by increasing lipophilicity and membrane penetration.
- Amino groups at the triazole ring improve hydrogen bonding with biological targets.
- Thioether linkages (C-S-C) contribute to redox activity, influencing antioxidant properties. Comparative data for substituent effects:
| Substituent on Triazole | Biological Activity (MIC, μg/mL) | Reference |
|---|---|---|
| 2,4-Dichlorophenyl | 1.25 (vs. S. aureus) | |
| 3,4-Dimethoxyphenyl | 2.5 (vs. C. albicans) |
Methodological note: Optimize substituents via computational docking (e.g., AutoDock Vina) to predict target binding before synthesis .
Q. What strategies resolve discrepancies in antimicrobial activity data across studies?
Q. How can salt formation improve the compound’s physicochemical properties?
Salts (e.g., sodium, potassium, or transition metal complexes) enhance solubility and bioavailability. For example:
- Sodium salts : Synthesized by reacting the free acid with NaOH in ethanol. Increases water solubility by 5–10×.
- Zinc(II) complexes : Improve thermal stability (decomposition >250°C) and antioxidant capacity (IC₅₀: 12 μM vs. DPPH radical) . Characterization via XRD and DSC confirms salt formation and crystallinity.
Q. What advanced chromatographic techniques quantify trace impurities in the compound?
- UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) detects impurities at ppb levels. Use a HILIC column for polar degradation products.
- GC-MS (Gas Chromatography-Mass Spectrometry) identifies volatile byproducts from synthesis (e.g., residual methyl chloroacetate). Validate methods per ICH Q2(R1) guidelines for linearity (R² >0.999), accuracy (98–102%), and precision (%RSD <2) .
Methodological Considerations Table
| Research Aspect | Key Parameters | Optimal Conditions |
|---|---|---|
| Synthesis Yield | Reaction time, solvent polarity | 8 hours, ethanol/water (1:1) |
| Antimicrobial Assay | Incubation period, agar type | 24 hours, Mueller-Hinton agar |
| HPLC-DAD Validation | Column type, flow rate | C18, 1.0 mL/min |
| Salt Formation | Metal:ligand ratio, temperature | 1:1 molar ratio, 60°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
